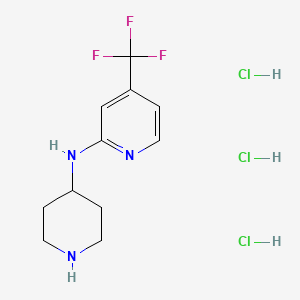

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride” is a chemical compound with the molecular formula C11H15ClF3N3 . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular weight of this compound is 281.71 . The exact structure would require more specific information or a detailed analysis which is not available in the current search results.Scientific Research Applications

Chemical Structure and Reactivity

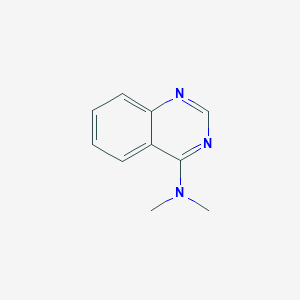

The unique structure of N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine incorporates both piperidine and pyridine rings, which are common in many biologically active compounds. The basicity and nucleophilicity of these heterocyclic amines play a critical role in their reactivity and interaction with other molecules. Piperidine, a cyclic secondary amine, exhibits a basicity comparable to that of a strongly basic aliphatic amine, while pyridine, with its aromatic nature, behaves as a nucleophile in electrophilic reactions and is relatively less basic than aliphatic amines (Ginsburg, 1967).

Synthetic Applications

The compound's structural components have been utilized in various synthetic applications, including the development of new methods for intramolecular cyclizations and the formation of complex heterocyclic systems. For instance, the Boekelheide rearrangement has been employed to synthesize pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, highlighting the versatility of using such structural motifs in complex organic synthesis (Massaro et al., 2011).

Reactivity with Other Functional Groups

The reactivity of similar structures with various functional groups has been explored in the context of synthesizing novel heterocyclic compounds. For example, the reaction of N-acyl-piperidine derivatives has been shown to be influenced by non-covalent interactions, affecting the conformation and reactivity of these molecules. This understanding has implications for designing compounds with tailored properties (Lanyon‐Hogg et al., 2015).

Photocatalytic Applications

The photocatalytic degradation of organic compounds containing nitrogen atoms, such as amines found in structures related to N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, has been studied to understand the formation of environmentally relevant byproducts. These studies are crucial for environmental chemistry and the development of cleaner chemical processes (Low et al., 1991).

Luminescence and Coordination Chemistry

The coordination behavior of Schiff bases, which can be structurally related to the compound , towards zinc(II)pseudohalides has been explored, revealing insights into the synthesis, structure, and luminescence properties of these complexes. Such studies are significant for the development of new materials and sensors (Ghosh et al., 2006).

Safety and Hazards

According to the safety data sheet provided by KISHIDA CHEMICAL CO., LTD , certain precautions should be taken while handling this compound. If inhaled, the person should be moved to fresh air and medical attention should be sought if they feel unwell. If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation occurs . In case of accidental release, the area should be ventilated and spills should be prevented from entering sewers or watercourses .

Properties

IUPAC Name |

N-piperidin-4-yl-4-(trifluoromethyl)pyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-6-16-10(7-8)17-9-2-4-15-5-3-9;;;/h1,6-7,9,15H,2-5H2,(H,16,17);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPJWHOWJRGNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC(=C2)C(F)(F)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)

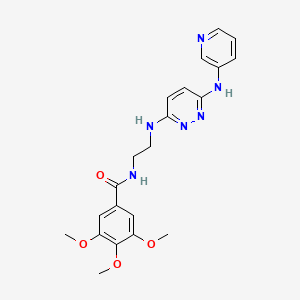

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

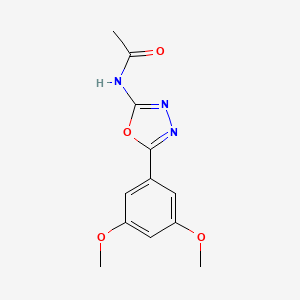

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)

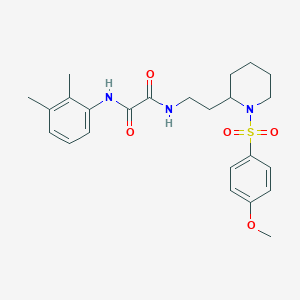

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)

![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)